molecular formula C12H10O5 B593334 ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate CAS No. 1821-20-1

ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B593334
CAS No.: 1821-20-1
M. Wt: 234.20 g/mol
InChI Key: RAGGBDBRGYOOED-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: In chemistry, CL-2660 is used as a reagent in various synthetic processes. Its unique reactivity makes it valuable for the development of new compounds and materials .

Biology: In biological research, CL-2660 is used to study cellular processes and molecular interactions. It has been employed in experiments to understand the mechanisms of various biological pathways .

Medicine: CL-2660 has shown potential in medical research, particularly in the development of new therapeutic agents. Its unique properties make it a candidate for drug discovery and development .

Industry: In the industrial sector, CL-2660 is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in industrial processes .

Safety and Hazards

The safety data sheet of ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate suggests that it should be handled with gloves and it is recommended not to breathe dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

The primary targets of ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that in acidic anhydrous media, certain chromenes can react intramolecularly . This could potentially be a part of the compound’s interaction with its targets.

Result of Action

As this compound is provided to early discovery researchers , it’s likely that its effects are being studied in various experimental contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-2660 involves several steps, including the use of specific reagents and reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of CL-2660 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: CL-2660 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields .

Common Reagents and Conditions: Common reagents used in the reactions of CL-2660 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of CL-2660 depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to CL-2660 include other chlorine-containing compounds such as chlorine dioxide and potassium chlorate. These compounds share some chemical properties but differ in their specific applications and reactivity .

Uniqueness: CL-2660 is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it distinct from other similar compounds .

Conclusion

CL-2660 is a versatile and valuable compound with applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a subject of interest in scientific research and industrial production.

Properties

IUPAC Name

ethyl 4-hydroxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-11(14)9-10(13)7-5-3-4-6-8(7)17-12(9)15/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGGBDBRGYOOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171245
Record name 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-20-1
Record name 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1821-20-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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